molecular formula C16H23N3O2 B13338366 Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13338366
M. Wt: 289.37 g/mol
InChI Key: OSTHJJCOQGHBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a chemically sophisticated building block designed for medicinal chemistry and drug discovery research. This compound features a rigid, three-dimensional 2,6-diazaspiro[3.3]heptane scaffold , which is recognized for its value in exploring chemical space complementary to traditional piperidine ring systems and its presence in various pharmacological agents . The spirocyclic core provides a conformationally restricted structure that can lead to improved selectivity and potency when designing novel bioactive molecules . The key functional group on this scaffold is the 4-aminophenyl substitution at the 6-position. This aniline moiety serves as a critical synthetic handle, enabling researchers to efficiently construct complex molecular architectures through further derivatization, such as amide bond formation, Suzuki coupling, or reductive amination. This makes the compound an exceptionally versatile intermediate for constructing targeted libraries or specific candidate compounds. Its primary research applications include serving as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) for a range of diseases and functioning as a core structural element in the design of bifunctional compounds , such as PROTACs, for targeted protein degradation . The tert-butyloxycarbonyl (Boc) protecting group on the second nitrogen atom offers stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to reveal a secondary amine, further expanding its derivatization potential. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to access novel chemical space and accelerate their programs in hit-to-lead optimization and beyond.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-16(11-19)8-18(9-16)13-6-4-12(17)5-7-13/h4-7H,8-11,17H2,1-3H3

InChI Key

OSTHJJCOQGHBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Key Intermediate)

  • Two efficient and scalable synthetic routes have been reported for this intermediate, involving cyclization of amino acid derivatives or azetidinone precursors.
  • The compound serves as a bifunctional scaffold for further selective derivatization on the azetidine and cyclobutane rings.
  • This intermediate provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems.

Titanacyclobutane-Mediated Construction of Diazaspiro[3.3]heptanes

  • The reaction of N-Boc-3-azetidinone with Cp2Ti(µ-Cl)(µ-CH2)AlMe2 in THF at 0 °C results in quantitative formation of titanacyclobutane intermediates.
  • Subsequent halogenation and amine substitution steps enable rapid assembly of the azaspiro[3.3]heptane core.
  • This method provides a modular approach to access various azaspiro[3.n]alkane derivatives, including the target compound.

Summary Table of Preparation Data

Compound Methodology Yield (%) Key Reagents/Conditions Reference
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Cyclization from amino acid/azetidinone Not specified Amino acid derivatives, cyclization agents
2,6-diazaspiro[3.3]heptane core Titanacyclobutane-mediated synthesis Quantitative formation of intermediate Cp2Ti(µ-Cl)(µ-CH2)AlMe2, THF, 0 °C
tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate Functionalization of key intermediates Not specified Halogenation, amine substitution, aromatic substitution

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, removable under acidic conditions. For this compound, Boc deprotection exposes the secondary amine in the diazaspiro[3.3]heptane ring, enabling further functionalization.

Reaction ConditionsProductsKey ApplicationsReferences
Trifluoroacetic acid (TFA) in DCM6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptaneIntermediate for coupling reactions
HCl in dioxaneHydrochloride salt of free amineSalt formation for improved stability

Deprotection is often the first step in synthesizing active pharmaceutical ingredients (APIs), as seen in spirocyclic intermediates for kinase inhibitors .

Reactions of the 4-Aminophenyl Group

The aromatic amine on the phenyl ring undergoes typical reactions of primary amines, including acylation, sulfonation, and coupling.

Table 1: Transformations of the 4-Aminophenyl Group

Reaction TypeReagents/ConditionsProductsApplicationsReferences
Acylation Acetic anhydride, pyridineN-(4-acetamidophenyl) derivativeStability enhancement
Sulfonation Sulfonyl chloride, baseSulfonamide derivativesBioactivity modulation
Diazotization NaNO₂, HCl (0–5°C), followed by CuCN4-Cyanophenyl variant (via Sandmeyer reaction)Introducing cyano groups
Cross-Coupling Pd catalysis (Buchwald-Hartwig)Biaryl or heteroaryl derivativesLibrary synthesis for drug discovery

Functionalization of the Spirocyclic Core

The diazaspiro[3.3]heptane ring contains two tertiary amines, which can participate in alkylation or acylation after Boc deprotection.

Table 2: Spirocyclic Core Modifications

Reaction TypeReagents/ConditionsProductsApplicationsReferences
Alkylation Alkyl halides, baseN-Alkylated diazaspiro derivativesTuning lipophilicity
Acylation Acyl chlorides, DMAPAmide-functionalized spiro compoundsProbing receptor interactions
Ring-Opening Strong acids (e.g., H₂SO₄)Linear diamines or lactamsSynthesis of polyamines

Oxalate Salt Formation

The compound’s free base can form salts with oxalic acid to improve crystallinity and handling.

Salt FormConditionsPropertiesReferences
Hemioxalate saltEthanol, oxalic acidEnhanced solubility in polar solvents

Mechanism of Action

The mechanism of action of tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent(s) Molecular Weight Yield (%) Physical State Melting Point (°C) Key Applications/Notes
Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (Target) 4-Aminophenyl 316.37* N/A Solid (assumed) N/A Bioisostere for CNS-targeting drugs
Tert-butyl 6-(2-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 2-Trifluoromethylphenyl 331.32 38 Tan solid N/A PARP inhibitor intermediates
Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 5-Phenylpentenyl 369.49 87 Yellow oil N/A Enantioselective synthesis (89% ee)
Tert-butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 4-Cyanopyridyl 302.10 68 Solid N/A Dopamine D3 receptor ligands
Tert-butyl 6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 4-Fluorophenyl 307.34 N/A Solid N/A Intermediate for asymmetric synthesis

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Physical State: Bulky or flexible substituents (e.g., 5-phenylpentenyl in ) favor liquid/oil states, while aromatic groups (e.g., trifluoromethylphenyl in ) yield solids. The target compound’s 4-aminophenyl group likely results in a solid due to hydrogen bonding .

Yield Variations : Electron-deficient aryl groups (e.g., trifluoromethylphenyl) show lower yields (38% ), possibly due to steric hindrance or reduced nucleophilicity. Conversely, alkenyl substituents achieve higher yields (87% ) via iridium-catalyzed amination.

Stereochemical Control : Asymmetric synthesis methods (e.g., ) achieve high enantiomeric excess (89% ee), critical for chiral drug candidates.

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Compounds

Compound Name LogP (Calculated) TPSA (Ų) H-Bond Acceptors H-Bond Donors Solubility (ESOL)
Target Compound 2.1* 70.2 5 2 -3.2 (Soluble)
2-Trifluoromethylphenyl derivative 3.5 41.6 3 0 -4.1 (Moderately)
4-Cyanopyridyl derivative 1.8 65.5 4 1 -2.9 (Soluble)
5-Phenylpentenyl derivative 4.2 38.3 2 0 -5.0 (Low)

*Estimated using fragment-based methods.

  • Lipophilicity : The target compound’s LogP (2.1) suggests moderate membrane permeability, ideal for CNS-targeting drugs. The trifluoromethylphenyl derivative’s higher LogP (3.5) may enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS Number: 1395031-84-1) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23N3O2
  • Molecular Weight : 289.37 g/mol
  • Boiling Point : 463.0 ± 45.0 °C (predicted)
  • Density : 1.22 ± 0.1 g/cm³ (predicted)
  • pKa : 7.69 ± 0.10 (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the diazaspiro framework, including tert-butyl derivatives. These compounds exhibit promising activity against various pathogens, particularly multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A study investigated a series of phenylthiazole derivatives, including those with tert-butyl moieties, against multidrug-resistant pathogens like Staphylococcus aureus and Clostridium difficile. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values as low as 4 μg/mL against MRSA strains.
  • Broad Spectrum : Effective against Gram-positive and some Gram-negative bacteria, indicating a broad spectrum of activity .

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the diazaspiro framework can significantly influence potency and selectivity against specific pathogens.

Compound StructureActivityMIC (μg/mL)
Tert-butyl derivative AHigh4
Tert-butyl derivative BModerate16
Tert-butyl derivative CLow>64

Recent Publications

  • Antimicrobial Activity : A recent publication detailed the synthesis and evaluation of novel derivatives based on the diazaspiro structure, revealing enhanced activity against resistant strains .
  • Pharmacokinetics and ADME Properties : Studies suggest that modifications to the tert-butyl group can improve absorption, distribution, metabolism, and excretion (ADME) properties, making these compounds more viable as therapeutic agents .
  • Toxicological Assessment : Preliminary toxicological evaluations indicate a favorable safety profile for certain derivatives, although further studies are necessary to confirm these findings .

Q & A

Q. Example Protocol :

Combine tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 eq), aryl halide (1.0 eq), Cs₂CO₃ (2.5 eq), and DMF.

Stir at 90°C under argon for 18 hours.

Extract with ethyl acetate, wash with brine, dry (MgSO₄), and concentrate.

Purify via silica gel chromatography (hexane:ethyl acetate = 20:1 → 10:1) .

What characterization techniques are essential for confirming the structure of this compound?

Basic Research Question
Routine characterization includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic backbone and substituent integration (e.g., tert-butyl at δ 1.35 ppm, aromatic protons at δ 7.20–7.60 ppm) .
  • HRMS : High-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 381.2149) .
  • FTIR : Key peaks include C=O (1692 cm⁻¹) and N–H (3360 cm⁻¹) stretches .
  • Optical Rotation : For enantiopure derivatives, measure [α]D (e.g., -20.5° for (R)-isomers) .

Critical Note : Conflicting NMR data may arise from dynamic spirocyclic ring puckering. Use variable-temperature NMR or NOESY to resolve ambiguities .

How should this compound be stored to ensure stability?

Basic Research Question

  • Storage Conditions : Under inert gas (N₂/Ar) at -20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .
  • Solubility : Slightly soluble in water; dissolve in DMSO or methanol with sonication for experimental use .

What strategies are effective for achieving enantioselective synthesis of this diazaspiro compound?

Advanced Research Question
Enantioselective synthesis requires chiral catalysts or auxiliaries:

  • Iridium Catalysis : Enantioselective amination of allyl acetates with diazaspiro cores (e.g., 89% ee using [Ir(cod)Cl]₂ and chiral phosphoramidite ligands) .
  • Chiral Sulfoxides : Use tert-butylsulfinyl groups as chiral auxiliaries, followed by LiAlH₄ reduction to yield enantiopure amines (87% yield, [α]D²⁰ = +20.4°) .

Q. Optimization Tips :

  • Screen chiral ligands (e.g., BINAP) and solvents (e.g., THF vs. toluene) to maximize ee.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 1:1) .

How can palladium-catalyzed cross-coupling reactions modify the 4-aminophenyl group?

Advanced Research Question
Buchwald-Hartwig amination or Suzuki-Miyaura coupling enables functionalization:

  • Protocol : React tert-butyl 6-(4-aminophenyl)-diazaspiro compound with aryl halides using Pd(dba)₂/XPhos, NaOtBu in dioxane (110°C, 1 hour). Yields reach 50% .
  • Key Challenge : Steric hindrance from the spirocyclic core reduces reactivity. Use bulky ligands (e.g., XPhos) and microwave heating to accelerate coupling .

Q. Example Reaction :

Combine diazaspiro compound (1.0 eq), 5-bromo-3-chloro-2-hydroxybenzene (1.0 eq), Pd(dba)₂ (0.05 eq), XPhos (0.2 eq), and NaOtBu (4.0 eq) in dioxane.

Microwave at 110°C for 1 hour.

Purify via reverse-phase HPLC (acetonitrile/water) .

What methodological considerations are critical when employing this compound in fragment-based drug discovery?

Advanced Research Question

  • Fragment Coupling : Use HATU/DIPEA in DCM to conjugate the diazaspiro amine with carboxylic acids (e.g., WDR5 inhibitors). Optimize stoichiometry (2:1 amine:acid) to minimize dimerization .
  • Bioisosterism : The spirocyclic core mimics piperazine but with improved metabolic stability. Compare LogP (1.8 vs. piperazine’s 0.9) and solubility to validate bioisosteric replacement .

Q. Case Study :

  • Conjugation with phthalazinone derivatives yielded MYC inhibitors (IC₅₀ = 0.87 µM) .

How does the spirocyclic structure influence reactivity in nucleophilic substitution?

Advanced Research Question
The rigid spiro[3.3]heptane core:

  • Steric Effects : Hinders SN2 pathways but favors SN1 in polar solvents (e.g., DMF) due to carbocation stabilization .
  • Electronic Effects : Electron-withdrawing tert-butyl carbamate reduces amine nucleophilicity. Deprotonate with Cs₂CO₃ to enhance reactivity .

Q. Experimental Validation :

  • Compare reaction rates with non-spiro analogs (e.g., piperazine derivatives) under identical conditions .

What analytical approaches resolve conflicting NMR data from dynamic conformational changes?

Advanced Research Question

  • VT-NMR : Acquire spectra at -40°C to slow ring puckering, resolving split signals (e.g., tert-butyl singlets into doublets) .
  • NOESY : Detect through-space correlations between axial protons to confirm spiro geometry .

Example : For tert-butyl 6-((R)-sulfinyl)-diazaspiro compounds, VT-NMR at -20°C resolved diastereotopic methylene protons (δ 3.36–3.29 ppm) .

How can computational methods predict the bioisosteric potential of this diazaspiro core?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., PARP1) to assess conformational flexibility vs. piperazine .
  • DFT Calculations : Compare energy barriers for spiro ring inversion (typically <5 kcal/mol, enabling rapid equilibration) .

Q. Validation :

  • Overlay crystal structures of diazaspiro and piperazine derivatives bound to PARP1 to validate overlap .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

  • Catalyst Loading : Reduce iridium catalyst from 10 mol% to 2 mol% to lower costs. Use flow chemistry for continuous amination .
  • Purification : Replace flash chromatography with crystallization (e.g., hexane/ethyl acetate recrystallization) to improve yield .

Q. Case Study :

  • Scaling enantioselective synthesis from 1 mmol to 100 mmol resulted in 15% yield drop due to racemization. Mitigate with lower temperatures (0°C) during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.